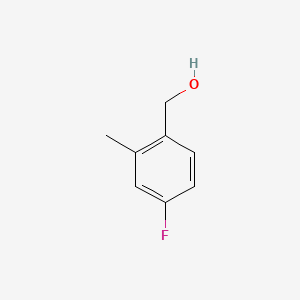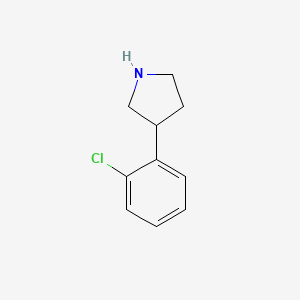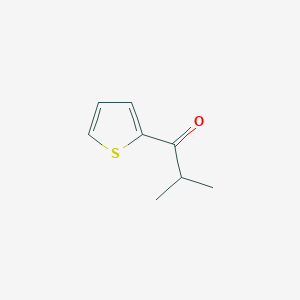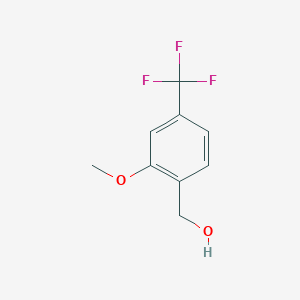
4-Fluoro-2-methylbenzyl alcohol
Overview
Description
4-Fluoro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C8H9FO . It is a solid substance at room temperature . The IUPAC name for this compound is (4-fluoro-2-methylphenyl)methanol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 . The SMILES string for this compound is CC1=CC(F)=CC=C1CO . Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 140.16 .Scientific Research Applications
Insecticidal Activity Optimization
The compound has been studied for its role in optimizing insecticidal activity. Research on the optimization of activity in certain esters revealed that introducing a fluorine atom and varying the side chain length and nature significantly impacts insecticidal efficacy. Specifically, the presence of fluorine, especially in the 4-position of the benzylic moiety, was found to enhance activity against certain pests, suggesting its potential in developing more effective insecticides (Beddie, Farnham, & Khambay, 1995).
Photocatalytic Oxidation
Another study focused on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methylbenzyl alcohol, into their corresponding aldehydes using titanium dioxide under oxygen atmosphere and visible light irradiation. This process showcases the compound's potential in green chemistry applications, offering a method to convert alcohols to aldehydes efficiently and cleanly (Higashimoto et al., 2009).
Novel Synthesis Routes
There's also research on novel synthesis routes facilitated by derivatives of 4-Fluoro-2-methylbenzyl alcohol. For instance, a synthetic pathway leading to 4-fluoropyridines, which are valuable in pharmaceuticals and materials science, was developed using 2-fluoroallylic alcohols. This pathway demonstrates the compound's role in enabling the synthesis of complex molecular structures, which could have wide-ranging applications in drug development and material science (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Enhancing Photostability in Fluorescence Imaging
Furthermore, derivatives of this compound have been explored for enhancing the photostability of cyanine fluorophores. This application is crucial in fluorescence-based investigations, including single-molecule fluorescence and fluorescence resonance energy transfer (FRET) imaging, where stable and uninterrupted fluorescence is essential. The ability to improve fluorophore photostability without affecting their spectral characteristics opens up new possibilities in biochemical and medical imaging (Altman et al., 2011).
Safety and Hazards
4-Fluoro-2-methylbenzyl alcohol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements for this compound are P280 and P304+P340 . It’s recommended to wear personal protective equipment and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as alcohols, can interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols typically act as central nervous system depressants, with effects ranging from relief from anxiety to general anesthesia . They can act as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Alcohols in general are known to affect several neurotransmitter systems, including gabaergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
It’s known that similar compounds, such as alcohols, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Chronic exposure to similar compounds, such as alcohols, can cause persistent structural and functional changes in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzyl alcohol. For instance, it’s recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It’s also important to note that this compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methylbenzyl alcohol plays a significant role in biochemical reactions. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it can be used as a starting material to synthesize a CCR5 antagonist named MLN1251 . The compound interacts with enzymes such as carbonyl reductase, which catalyzes the reduction of ketones to enantiopure alcohols . These interactions are crucial for studying the role of fluorine substitution in chiral discrimination in molecular complexes.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels within cells.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carbonyl reductase results in the reduction of ketones to alcohols, which can influence various biochemical pathways . The presence of the fluorine atom enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At high doses, it can cause adverse effects such as acute toxicity, skin irritation, and respiratory issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, which catalyzes its conversion to enantiopure alcohols . These metabolic pathways are essential for studying the compound’s role in biochemical reactions and its potential therapeutic applications. The presence of the fluorine atom can also influence the metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and accumulate in specific tissues, affecting its localization and activity . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications
properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULUXOLTMBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397665 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80141-91-9 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)





